methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is the G protein-gated inwardly-rectifying potassium (GIRK) channel . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, reducing its excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, affecting neuronal signaling pathways . This can have downstream effects on various physiological processes, including heart rate, insulin release, and perception of pain .
Pharmacokinetics
Similar compounds have been shown to display nanomolar potency as girk1/2 activators with improved metabolic stability . These properties suggest that the compound may have good bioavailability.
Result of Action
The activation of GIRK channels by this compound leads to hyperpolarization of the cell, reducing its excitability . This can result in a decrease in the firing of action potentials, which can affect various physiological processes, including heart rate, insulin release, and perception of pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other ions in the cell can affect the opening of GIRK channels Additionally, the compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other drugs or substances in the body
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-12-18-16(20(24)28-3)10-17(13-4-6-15(27-2)7-5-13)21-19(18)23(22-12)14-8-9-29(25,26)11-14/h4-7,10,14H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBIOTZIMHVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.